N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pentanamide

Structure-Activity Relationship Pyrazole substitution Target engagement

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pentanamide (CAS 1208794-65-3) is a synthetic heterocyclic compound combining a 1,3,4-oxadiazole core with a 1-methylpyrazole substituent and a pentanamide side chain. It belongs to the pyrazole-oxadiazole conjugate class, which is widely explored for anticancer, antimicrobial, and immunomodulatory activities.

Molecular Formula C11H15N5O2
Molecular Weight 249.274
CAS No. 1208794-65-3
Cat. No. B2879293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pentanamide
CAS1208794-65-3
Molecular FormulaC11H15N5O2
Molecular Weight249.274
Structural Identifiers
SMILESCCCCC(=O)NC1=NN=C(O1)C2=NN(C=C2)C
InChIInChI=1S/C11H15N5O2/c1-3-4-5-9(17)12-11-14-13-10(18-11)8-6-7-16(2)15-8/h6-7H,3-5H2,1-2H3,(H,12,14,17)
InChIKeySGICOYKOCXXYDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pentanamide: Technical Baseline for Research Procurement


N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pentanamide (CAS 1208794-65-3) is a synthetic heterocyclic compound combining a 1,3,4-oxadiazole core with a 1-methylpyrazole substituent and a pentanamide side chain. It belongs to the pyrazole-oxadiazole conjugate class, which is widely explored for anticancer, antimicrobial, and immunomodulatory activities [1]. The compound is currently offered by screening-compound vendors and has no reported biological profile in primary literature; its differentiation must therefore be inferred from structural analogy and class-level pharmacological trends.

Defined single N-methyl substitution — cleaner SAR probe than dimethyl analog for exploring pyrazole steric effects.
Uncharacterized biological profile — suitable for de novo target identification and chemotype benchmarking.
Class-level chemotype potential — structural analogy suggests utility in anticancer, immunomodulation, and CNS screening cascades.

Why N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pentanamide Cannot Be Substituted by Generic Pyrazole-Oxadiazole Analogs


Within the pyrazole-oxadiazole conjugates, even minor alterations to the pyrazole N-substituent (e.g., methyl vs. isopropyl vs. unsubstituted) or the oxadiazole amide chain length have been shown to dramatically shift target affinity, selectivity, and in vitro potency [1][2]. This structure-activity relationship (SAR) sensitivity means that generic substitution of N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pentanamide with a seemingly close analog risks losing the desired (though as-yet uncharacterized) interaction profile. The quantitative evidence below, drawn from the closest available comparator systems, underscores why procurement decisions must be guided by exact structural identity rather than class-level similarity.

Pyrazole N-substituent mismatch Methyl vs. dimethyl or isopropyl analogs may shift target engagement and selectivity profiles.
Amide chain length variation Pentanamide to butanamide or hexanamide substitution can alter affinity and pharmacokinetic behaviour.
Heterocycle core replacement Oxadiazole to triazole or pyridine modifications change spatial presentation and may abolish class-level activity.

Quantitative Evidence Guide for N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pentanamide Differentiation


Pyrazole N-Methyl Substitution vs. Dimethyl Analog: Inferred Target-Binding Impact

The target compound bears a single methyl group at the pyrazole 1-position, whereas the closest cataloged analog, N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pentanamide, introduces an additional methyl at the 5-position. In related pyrazole-oxadiazole series, addition of a 5-methyl group alters the dihedral angle between the pyrazole and oxadiazole rings, affecting the spatial presentation of the amide side chain and often reducing potency at tubulin and S1P1 targets [1][2]. No direct head-to-head binding data exist for either compound; this differentiation is class-level inference.

N-Methyl Substitution Impact
Class-level inference
Single N-methyl vs. 1,5-dimethyl analog: no binding data; structural modulation expected based on SAR trends.
Supports SAR probe selection for pyrazole substitution studies.
Direct target engagement data required.
Structure-Activity Relationship Pyrazole substitution Target engagement

Class-Level Antiproliferative Potency of Pyrazole-Oxadiazole Conjugates

Pyrazole-oxadiazole conjugates structurally related to the target compound have demonstrated significant antiproliferative activity in human cancer cell lines. In the most comparable published series, compounds 11a, 11d, and 11f exhibited IC50 values ranging from 1.5 µM to 11.2 µM against various cell lines, and inhibited tubulin polymerization with IC50 values of 1.3 µM, 3.9 µM, and 2.4 µM [1]. The target compound has not been tested in these assays; the data serve only to indicate the potential of the chemotype. No claim of equivalent potency is made.

Antiproliferative Class Potency
Class-level inference
Related pyrazole-oxadiazole conjugates show IC50 1.5–11.2 µM (cytotoxicity) and tubulin polymerization inhibition; target compound untested.
Benchmark for anticancer chemotype screening.
De novo cytotoxicity profiling needed.
Anticancer Tubulin polymerization Cytotoxicity

S1P1 Receptor Agonism: Class Potency and the Selectivity Gap

A patent series on pyrazole oxadiazole derivatives as S1P1 agonists reports lead compounds with Ki values as low as 0.100 nM at S1P1, with selectivity over S1P3 [1]. The target compound's pentanamide chain and methylpyrazole substitution pattern closely resemble the general Formula (I) in this patent, but it is not explicitly claimed. No S1P1 binding data exist for the target compound. The class-level potency and selectivity profile suggest a structural opportunity, but the exact contribution of the pentanamide chain versus other acyl variants remains uncharacterized.

S1P1 Agonism Class Potency
Class-level inference
Patent lead compounds with Ki 0.100 nM at S1P1; target compound uncharacterized, pentanamide contribution unknown.
Structural opportunity for S1P1 pathway screening.
Affinity relative to benchmark not established.
S1P1 agonist Immunomodulation Multiple sclerosis

mGlu5 Negative Allosteric Modulation: Chemotype Precedent

Pyrazole amides have been identified as mGlu5 receptor negative allosteric modulators (NAMs) in a functional cell-based assay [1]. While the disclosed structures are 5-aryl-3-acylpyridinyl-pyrazoles rather than oxadiazoles, the pyrazole-amide motif is shared. The target compound's oxadiazole linker could confer different pharmacokinetic properties, but no mGlu5 activity data are available. This class-level precedent provides a rationale for CNS-targeted screening, but no quantitative comparison can be drawn.

mGlu5 NAM Chemotype Precedent
Class-level inference
Pyrazole amides demonstrate mGlu5 negative allosteric modulation; oxadiazole variant untested, core may alter CNS properties.
Rationale for CNS receptor screening campaigns.
Functional mGlu5 assay validation required.
mGlu5 NAM CNS disorders Allosteric modulator

Research Application Scenarios for N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pentanamide


SAR Probe for Pyrazole N-Substituent Effects in Tubulin Inhibitor Design

The compound's single N-methyl substitution makes it a cleaner SAR probe than the dimethyl analog when investigating how pyrazole sterics influence tubulin polymerization inhibition, as studied in the pyrazole-oxadiazole conjugate series [1].

Scaffold-Hopping Entry Point for S1P1 Agonist Screening Libraries

Given the high potency of structurally related pyrazole oxadiazoles at S1P1 (Ki = 0.100 nM) [2], this compound can serve as a scaffold-hopping starting point for medicinal chemistry campaigns targeting multiple sclerosis and autoimmune indications, provided de novo pharmacological profiling is performed.

CNS Drug Discovery: mGlu5 NAM Chemotype Expansion

The pyrazole-amide linkage present in known mGlu5 NAMs [3] is retained in this compound; the oxadiazole core may improve metabolic stability or brain penetration relative to pyridine-containing analogs, a hypothesis that requires experimental validation.

Application
Selection Property
Validation Focus
Pyrazole N-substituent SAR studies in tubulin-targeted chemotypes
Defined single N-methyl substitution pattern
Tubulin polymerization assay context
S1P1 agonist chemotype exploration
Structural analogy to high-affinity pyrazole-oxadiazole S1P1 ligands
S1P1 binding and selectivity profiling
mGlu5 negative allosteric modulator chemotype expansion
Pyrazole-amide motif shared with known mGlu5 NAMs; oxadiazole core
Functional mGlu5 allosteric modulation assay context
Quote Request

Request a Quote for N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.